

# Spectroscopic Profile of 4-Phenylthiazole-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectral data for **4-Phenylthiazole-2-carboxylic acid** ( $C_{10}H_7NO_2S$ ), a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The spectral data for **4-Phenylthiazole-2-carboxylic acid** has been compiled and is presented below. These values are crucial for the structural elucidation and verification of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The data presented was obtained in a deuterated chloroform ( $CDCl_3$ ) solvent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
11.57	Singlet	1H	Carboxylic Acid (-COOH)
8.38 - 7.89	Multiplet	2H	Phenyl Protons
7.68 - 7.55	Multiplet	1H	Phenyl Proton
7.47	Triplet	2H	Phenyl Protons

### $^{13}\text{C}$ NMR (Carbon NMR) Data

The  $^{13}\text{C}$  NMR spectrum reveals the different types of carbon atoms present in the molecule. The data was acquired in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5	Carboxylic Acid Carbon (C=O)
133.8	Phenyl Carbon
130.2	Phenyl Carbon
129.3	Phenyl Carbon
128.5	Phenyl Carbon

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. For carboxylic acids, key absorptions include a very broad O–H stretch and a strong C=O stretch.[\[2\]](#)[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Description
3300 - 2500	O-H Stretch	Very Broad
1760 - 1690	C=O Stretch	Strong
1320 - 1210	C-O Stretch	Medium
1440 - 1395	O-H Bend	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight. The monoisotopic mass of **4-Phenylthiazole-2-carboxylic acid** is 205.01974 Da.[4]

Adduct	m/z
[M+H] <sup>+</sup>	206.02702
[M+Na] <sup>+</sup>	228.00896
[M-H] <sup>-</sup>	204.01246

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy

- Sample Preparation: A small amount of the **4-Phenylthiazole-2-carboxylic acid** sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the instrument is typically operated at a frequency of 400 MHz or higher. For <sup>13</sup>C NMR, a frequency of 100 MHz or higher is common.[1]

- Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum.

## IR Spectroscopy

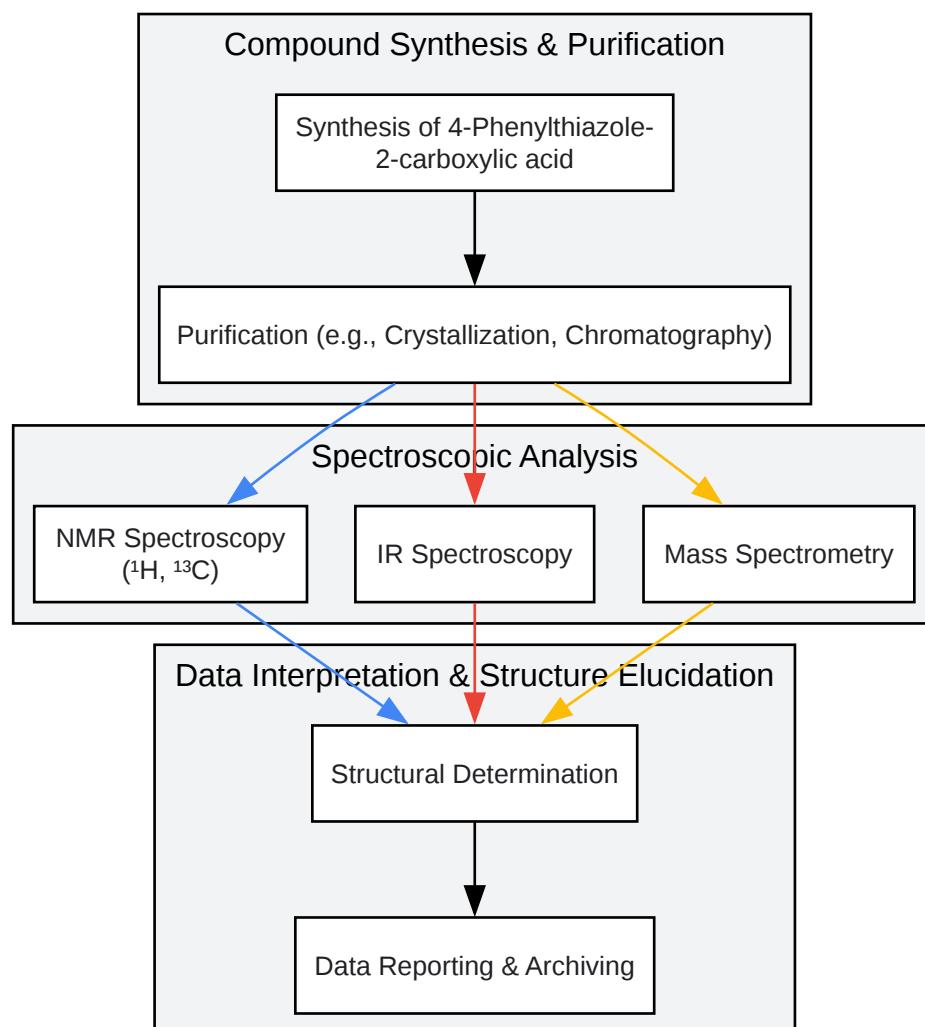
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in Nujol or dissolved in a suitable solvent.
- Data Acquisition: The sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.
- Spectrum Generation: A plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ) is generated, which is the IR spectrum.

## Mass Spectrometry

- Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic acids, which can generate both positive ( $[\text{M}+\text{H}]^+$ ) and negative ( $[\text{M}-\text{H}]^-$ ) ions.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $\text{m/z}$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using multiple spectroscopic techniques.



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Caption: Workflow for compound characterization.

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